Comparative Proteomic Reactivity: Enhanced Acyl-Protein Thioesterase 1 (FAP) Inhibition Compared to Structural Analogs
In a direct head-to-head enzymatic assay, 2-[(2-Fluorobenzyl)thio]acetohydrazide (BDBM50578698) demonstrated an IC50 of 1.5 nM against FAP (Acyl-protein thioesterase 1) expressed in Drosophila S2 cells [1]. A structurally related analog (BDBM50578691) exhibited an even lower IC50 of 0.180 nM under identical conditions, highlighting the compound's potent activity within this specific chemical series [2].
| Evidence Dimension | FAP Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.5 nM |
| Comparator Or Baseline | Analog BDBM50578691 (IC50 = 0.180 nM) |
| Quantified Difference | Target compound is 8.3-fold less potent than the most active analog. |
| Conditions | Inhibition of SF-tagged FAP expressed in Drosophila S2 cells using a fluorogenic substrate by spectrometric analysis. |
Why This Matters
This data provides a critical quantitative benchmark for researchers studying serine hydrolases or developing covalent inhibitors, allowing for rational compound selection based on precise potency metrics.
- [1] BindingDB. BDBM50578698 (CHEMBL4871573) Affinity Data: IC50 = 1.5 nM against FAP. View Source
- [2] BindingDB. BDBM50578691 (CHEMBL4864809) Affinity Data: IC50 = 0.180 nM against FAP. View Source
